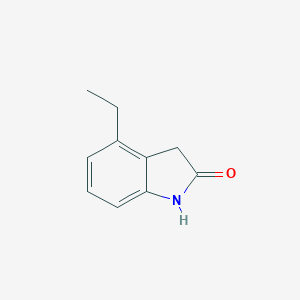

4-Ethyl-1,3-dihydro-2H-indol-2-one

Übersicht

Beschreibung

4-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by its bicyclic structure, consisting of a benzene ring fused to a pyrrolidone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-dihydro-2H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed coupling reactions to form the indole core .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Reductive Transformations

The ketone moiety in 4-ethylindolin-2-one participates in hydrogenation and reductive alkylation processes:

Nucleophilic Substitution at the Ethyl Group

The ethyl substituent can undergo halogenation or oxidation, enabling further functionalization:

Ring Functionalization via Electrophilic Aromatic Substitution

The indole ring undergoes regioselective substitution, primarily at positions 5 and 7 due to the electron-withdrawing ketone group:

Condensation Reactions

The ketone group participates in Henry and Royer reactions to form nitrostyrenes and fused heterocycles:

N-Alkylation and Acylation

The NH group in the indolinone system undergoes alkylation under basic conditions:

Tautomerization and Ring-Opening Reactions

Under acidic or basic conditions, the indolinone system exhibits tautomeric shifts:

| Condition | Tautomer/Product | Stability | Source |

|---|---|---|---|

| Acidic (HCl, MeOH) | Enol form stabilized | Detected via UV-Vis spectroscopy | |

| Basic (NaOH, H₂O) | Ring-opened amino acid derivative | Reversible at neutral pH |

Comparative Reactivity with Structural Analogs

The ethyl group’s electronic effects differentiate its reactivity from other indolin-2-one derivatives:

Pharmaceutical Relevance

While 4-ethylindolin-2-one itself is not a drug, its derivatives are critical in synthesizing dopamine agonists like Ropinirole. For example:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Ethyl-1,3-dihydro-2H-indol-2-one has been explored for its potential as a scaffold in drug development due to its structural similarity to various biologically active molecules, including indole alkaloids and serotonin reuptake inhibitors. Its applications in pharmaceuticals include:

- Antidepressants : The compound's structural characteristics make it a candidate for developing new antidepressant medications, particularly those targeting serotonin pathways.

- Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antibacterial and antifungal properties, making them suitable for treating infections .

- Anti-inflammatory Drugs : The compound has shown potential anti-inflammatory activities, which can be harnessed in developing treatments for inflammatory diseases.

Ropinirole Development

One of the most significant applications of this compound is in the development of Ropinirole, a medication used to treat Parkinson's disease and restless legs syndrome. The synthesis of Ropinirole involves several steps that utilize this compound as a key intermediate. The process includes:

- Formation of the Ethyl Side Chain : Using Gabriel synthesis to introduce an amino group at the ethyl side chain.

- Final Product Isolation : The final product is isolated as a hydrochloride salt through crystallization techniques .

Research has focused on the interaction studies involving this compound and its binding affinities with various biological targets. Although specific mechanisms of action are not fully elucidated, preliminary studies suggest potential activities against bacterial strains and inflammatory pathways .

Wirkmechanismus

The mechanism of action of 4-Ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

1,3-Dihydro-2H-indol-2-one: Shares a similar core structure but lacks the ethyl group.

4-Methyl-1,3-dihydro-2H-indol-2-one: Similar structure with a methyl group instead of an ethyl group.

4-Propyl-1,3-dihydro-2H-indol-2-one: Contains a propyl group, offering different chemical properties.

Uniqueness: 4-Ethyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying various biochemical processes .

Biologische Aktivität

4-Ethyl-1,3-dihydro-2H-indol-2-one is a member of the indole family, which is recognized for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. The following sections delve into its biological mechanisms, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a bicyclic structure characterized by a benzene ring fused to a pyrrolidone ring. Its molecular formula is with a molecular weight of 175.20 g/mol. The compound's unique ethyl substitution at the 4-position contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound exhibits high affinity for various receptors, including serotonin receptors and those involved in inflammatory pathways.

- Enzyme Inhibition : It has been shown to inhibit key enzymes that play roles in cancer progression and inflammation .

- Gene Expression Modulation : The compound can alter gene expression profiles related to cell proliferation and apoptosis, contributing to its anticancer effects.

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Effects

The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 80 to 160 µg/ml against various pathogens, indicating its potential as an antibacterial agent .

Anti-inflammatory Properties

In animal models, this compound has demonstrated significant anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Case Study: Antimycobacterial Activity

A study focused on the synthesis of derivatives of indole compounds reported that certain derivatives of this compound exhibited significant antimycobacterial activity against Mycobacterium tuberculosis. The synthesized compounds were evaluated for their efficacy using standard microbiological techniques .

| Compound | Structure | Activity | MIC (µg/ml) |

|---|---|---|---|

| This compound | Structure | Antimycobacterial | 100 |

| Derivative A | - | Antimycobacterial | 50 |

| Derivative B | - | Antimycobacterial | 30 |

Clinical Applications

The potential therapeutic applications of this compound extend beyond laboratory findings. Its derivatives are being explored in clinical settings for their efficacy in treating various conditions such as cancer and infections caused by resistant bacterial strains .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar indole derivatives is presented below:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1,3-Dihydro-2H-indol-2-one | - | Anticancer |

| 4-Methyl-1,3-dihydro-2H-indol-2-one | - | Antioxidant |

| 4-Nitro-1,3-dihydro-2H-indol-2-one | - | Antimicrobial |

Eigenschaften

IUPAC Name |

4-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCHHQOLJQJASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632601 | |

| Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954117-24-9 | |

| Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.